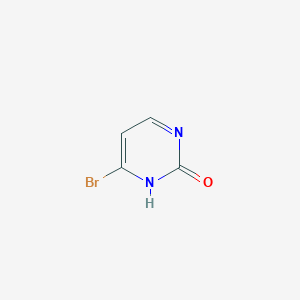

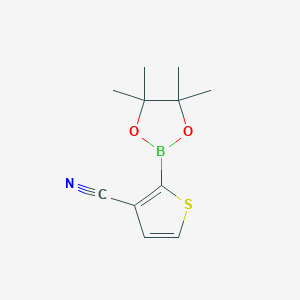

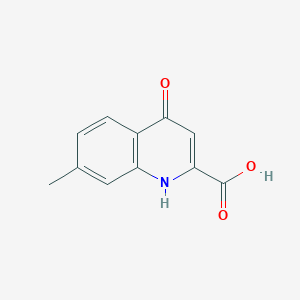

![molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1](/img/structure/B1603873.png)

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

概要

説明

- Chemical Formula : C9H11N3

- IUPAC Name : 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

- Synonyms : 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine

- Molecular Weight : 161.21 g/mol

- SMILES : C1=CN=CC2=C1NC=C2CCN

- CAS Number : 1778-74-1

- Country of Origin : China

Synthesis Analysis

- Information on the synthesis of this compound is not readily available in the provided sources. Further research would be needed to explore its synthetic pathways.

Molecular Structure Analysis

- The molecular structure of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine consists of a pyrrolopyridine ring fused with an ethylamine side chain.

Chemical Reactions Analysis

- Specific chemical reactions involving this compound were not covered in the sources. Further investigation would be required to understand its reactivity.

Physical And Chemical Properties Analysis

- Storage Temperature : 2-8°C

- Purity : 98%

- Appearance : Solid

- Solubility : Soluble in organic solvents

- Melting Point : Not specified

科学的研究の応用

1. Hydrogen-Bonded Cyclic Dimers

- Application Summary : 1H-pyrrolo[3,2-h]qinoline (PQ) and 2-(2′-pyridyl)pyrrole (PP) are important systems in the study of proton-transfer reactions. These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .

- Methods of Application : The study involved a joint experimental (Raman scattering) and computational (DFT modelling) study on the high-pressure behaviour of PQ and PP molecular crystals .

- Results : Compression up to 10 GPa (100 kbar) leads to considerable strengthening of the intermolecular hydrogen bond within the cyclic dimers .

2. Fibroblast Growth Factor Receptor Inhibitors

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 .

- Methods of Application : The study involved the design, synthesis, and biological evaluation of these derivatives .

- Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Antileishmanial Agents

- Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

4. Treatment of Hyperglycemia

- Application Summary : Certain compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

5. Cognitive Enhancers

- Application Summary : Certain compounds were examined for their potential to reverse cognitive impairments in the novel object recognition (NOR) test under scopolamine-induced memory decline conditions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

6. Immunomodulators

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

7. Antileishmanial Agents

- Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

8. Treatment of Hyperglycemia

- Application Summary : Certain compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

9. Cognitive Enhancers

- Application Summary : Certain compounds were examined for their potential to reverse cognitive impairments in the novel object recognition (NOR) test under scopolamine-induced memory decline conditions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

10. Immunomodulators

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

- No specific safety hazards were mentioned in the provided sources. Always handle chemicals with proper precautions.

将来の方向性

- Further research could explore its potential applications in drug development, especially considering its inhibitory activity against FGFRs.

Please note that additional scientific literature and experimental data would be necessary to provide a more detailed analysis. If you have any specific questions or need further information, feel free to ask! 😊

特性

IUPAC Name |

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGWXKYGIDJLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627398 | |

| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine | |

CAS RN |

1778-74-1 | |

| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

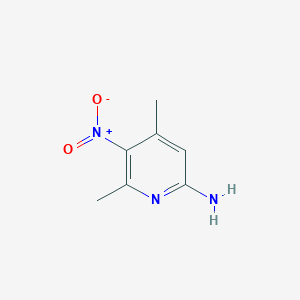

![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)

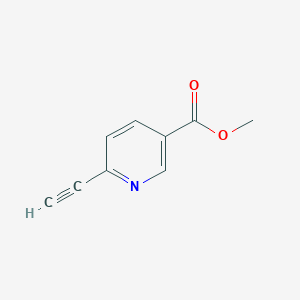

![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)

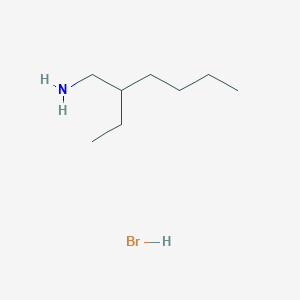

![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine](/img/structure/B1603799.png)

![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)